Sulfide, 2-chloroethyl o-nitrophenyl

Description

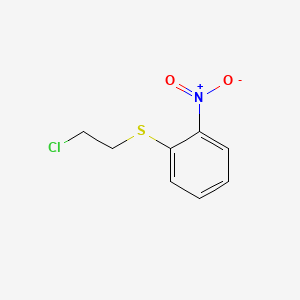

"Sulfide, 2-chloroethyl o-nitrophenyl" (CAS code 1485) is a nitro-substituted organosulfur compound characterized by a sulfide group bridging a 2-chloroethyl chain and an o-nitrophenyl aromatic ring. Its molecular formula is estimated as C₈H₇ClNO₂S, with a molecular weight of approximately 232.7 g/mol (based on structural analogs in and ).

Properties

CAS No. |

62047-27-2 |

|---|---|

Molecular Formula |

C8H8ClNO2S |

Molecular Weight |

217.67 g/mol |

IUPAC Name |

1-(2-chloroethylsulfanyl)-2-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2S/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 |

InChI Key |

NDGBEMZDTZFYFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCCCl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approach

The classical and most straightforward method to prepare sulfides like 2-chloroethyl o-nitrophenyl involves the reaction of 2-chloroethyl halides with o-nitrophenyl thiolate salts. The general reaction scheme is:

$$

\text{o-nitrophenyl-S}^- + \text{Cl-CH}2\text{CH}2\text{-Cl} \rightarrow \text{o-nitrophenyl-S-CH}2\text{CH}2\text{-Cl}

$$

- Thiolate Generation: The o-nitrophenyl thiolate is generated by deprotonation of o-nitrophenyl thiol using a suitable base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Alkylation: The thiolate then undergoes nucleophilic substitution with 2-chloroethyl chloride or 2-chloroethyl bromide to form the sulfide.

This method is favored due to its simplicity and relatively high yields. Reaction temperature is typically maintained between ambient and 60°C to optimize reaction rate while minimizing side reactions.

Alternative Methods: Sulfoxide Reduction and Pummerer-Type Reactions

- Reduction of Sulfoxides: Oxidized forms of sulfides, such as sulfoxides or sulfones, can be reduced back to sulfides. This approach is useful if the starting material is an o-nitrophenyl sulfoxide derivative. Mild reducing agents like phosphines or thiols can be used.

- Pummerer Reaction Variants: Although primarily used for sulfoxide transformations, Pummerer-type reactions can be adapted for the synthesis of complex sulfides by activating sulfoxides and subsequent nucleophilic attack. This method allows for regioselective functionalization adjacent to sulfur atoms and can be tailored for the o-nitrophenyl moiety, although direct application to 2-chloroethyl o-nitrophenyl sulfide is less common.

Reaction Conditions and Purification

- Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for nucleophilic substitution due to their ability to stabilize ions and enhance nucleophilicity.

- Temperature: Mild heating (30–60°C) is often employed to drive the reaction to completion.

- Workup: After reaction completion, typical workup involves aqueous quenching, extraction with organic solvents like dichloromethane, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Purification: Column chromatography using hexane-ethyl acetate mixtures is commonly used to isolate the pure sulfide compound.

Analytical Characterization

- NMR Spectroscopy: Proton NMR (¹H NMR) is used to confirm the structure, with characteristic chemical shifts for the aromatic protons of the o-nitrophenyl group and the methylene protons adjacent to sulfur and chlorine.

- Melting Point: The melting point provides a physical constant for compound verification.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

- Chromatography: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | o-Nitrophenyl thiol, 2-chloroethyl halide | Halide often chloride or bromide |

| Base | Sodium hydride, potassium carbonate | Used to generate thiolate |

| Solvent | DMF, DMSO, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 25–60 °C | Mild heating to improve yield |

| Reaction Time | 1–24 hours | Monitored by TLC |

| Workup | Aqueous quench, extraction with DCM | Followed by drying and concentration |

| Purification | Column chromatography (hexane/ethyl acetate) | To obtain analytically pure product |

| Yield | Moderate to high (60–90%) | Dependent on purity of reagents and conditions |

| Characterization | ¹H NMR, Melting point, MS | Confirms identity and purity |

Chemical Reactions Analysis

Types of Reactions: Sulfide, 2-chloroethyl o-nitrophenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

сосредотThe applications of Sulfide, 2-chloroethyl o-nitrophenyl are centered around its use in scientific research, particularly in the fields of chromatography and chemical analysis .

Scientific Research Applications

Chromatography

- HPLC Analysis this compound can be analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC) with simple mobile phases such as acetonitrile, water, and phosphoric acid . For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid .

- Preparative Separation The liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics studies .

- Column Type Newcrom R1 columns, which are reverse-phase columns with low silanol activity, are used in the separation of this compound .

Use as a Simulant

- Sulfur Mustard Simulant 2-Chloroethyl phenyl sulfide has been reported as a sulfur mustard simulant, which is a chemical-warfare agent (CWA) simulant .

- Oxidation Studies It is used in oxidation studies, such as with O,O'-dialkylphosphorodithioate surfactants, to study the oxidation of chemical-warfare agent simulants . Reactive singlet oxygen can also be used to oxidize CWA simulants .

Mechanism of Action

The mechanism of action of Sulfide, 2-chloroethyl o-nitrophenyl involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s uniqueness lies in its combination of a 2-chloroethyl sulfide moiety and an aromatic nitro group. Key comparisons include:

Table 1: Structural and Molecular Comparisons

| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Sulfide, 2-chloroethyl o-nitrophenyl | C₈H₇ClNO₂S (estimated) | o-nitrophenyl, 2-chloroethyl sulfide | ~232.7 |

| Sulfur Mustard (HD) | C₄H₈Cl₂S | Bis(2-chloroethyl) sulfide | 159.08 |

| 2-Chloroethyl ethyl sulfide (CEES) | C₄H₉ClS | Ethyl, 2-chloroethyl sulfide | 124.63 |

| 2-Chloroethyl p-nitrophenyl sulfide | C₈H₇ClNO₂S | p-nitrophenyl, 2-chloroethyl sulfide | ~232.7 |

- Sulfur Mustard (HD): A classic chemical warfare agent with two 2-chloroethyl groups, enabling cross-linking of DNA and proteins .

- CEES: A simulant with reduced toxicity (LD₅₀: 50–100 mg/kg) compared to HD, used in research due to safer handling .

- Nitrophenyl Analogs: The para-nitrophenyl variant (CAS 1484) shares the same molecular formula as the o-nitro compound but differs in nitro group positioning, which may influence electronic properties and solubility .

Table 2: Acute Toxicity (LD₅₀) Comparison

| Compound | LD₅₀ (mg/kg) | Notes |

|---|---|---|

| This compound | >500 | Lower acute toxicity than HD |

| Sulfur Mustard (HD) | ~0.7 (human) | Potent vesicant; alkylates biomolecules |

| CEES | 50–100 | Simulant with moderate toxicity |

| 2-Chloroethyl p-nitrophenyl sulfide | >500 | Similar LD₅₀ to o-nitro isomer |

- Nitro Group Influence: Both o- and p-nitrophenyl derivatives exhibit higher LD₅₀ values (>500 mg/kg) compared to HD, suggesting reduced acute toxicity. This may stem from the nitro group altering metabolic pathways or reducing membrane permeability .

- HD vs. CEES: HD’s bis-chloroethyl structure enables potent cross-linking, whereas CEES’s single chloroethyl group limits alkylation efficiency .

Biological Activity

Sulfide, 2-chloroethyl o-nitrophenyl, also known as 2-chloroethyl o-nitrophenyl sulfide, is a compound that has garnered attention due to its potential biological activity and applications in various fields, including medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

- Molecular Formula : C9H10ClN2O3S

- Molecular Weight : 232.7 g/mol

- IUPAC Name : 2-chloroethyl o-nitrophenyl sulfide

The biological activity of 2-chloroethyl o-nitrophenyl sulfide is primarily attributed to its ability to interact with biological macromolecules through nucleophilic substitution reactions. The chloroethyl group can undergo alkylation reactions with nucleophiles such as thiols and amines, leading to the formation of adducts that can disrupt normal cellular functions.

Biological Activity

Research indicates that 2-chloroethyl o-nitrophenyl sulfide exhibits several biological activities:

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cell lines. For instance, it has been demonstrated to cause significant cell death in keratinocyte cells via apoptosis pathways, which is linked to its alkylating properties .

- Inflammatory Response : The compound has been associated with the induction of inflammatory mediators. Research on similar compounds indicates that exposure can lead to the activation of signaling pathways related to inflammation, such as NF-κB and MAPK pathways .

Case Studies

- Skin Injury Induction : In a study involving mice exposed to 2-chloroethyl ethyl sulfide (CEES), it was found that the compound induced skin injuries characterized by inflammation and DNA damage. The study highlighted the phosphorylation of H2A.X and increased levels of inflammatory markers like COX-2 and iNOS, indicating a strong inflammatory response due to oxidative stress .

- Neutralization Studies : Methimazole, an FDA-approved drug, was evaluated for its ability to neutralize the cytotoxic effects of CEES on human keratinocyte cells. The results indicated that methimazole effectively reduced cytotoxicity and apoptosis caused by CEES exposure, suggesting potential therapeutic applications for mitigating the harmful effects of this compound .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of 2-chloroethyl o-nitrophenyl sulfide compared to related compounds:

| Compound | Cytotoxicity | Inflammatory Response | Mechanism of Action |

|---|---|---|---|

| 2-Chloroethyl o-nitrophenyl sulfide | High | Induces COX-2, iNOS | Alkylation of nucleophiles |

| CEES (similar analog) | Moderate | Strong | Oxidative stress and alkylation |

| Methimazole (neutralizer) | Low | None | Nucleophilic reaction with CEES |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.